molecular formula C15H13NO4 B1359402 Methyl 3-(6-methoxynicotinoyl)benzoate CAS No. 898786-05-5

Methyl 3-(6-methoxynicotinoyl)benzoate

Cat. No.: B1359402
CAS No.: 898786-05-5
M. Wt: 271.27 g/mol
InChI Key: ZQEJQCKWNUWZTI-UHFFFAOYSA-N
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Description

Methyl 3-(6-methoxynicotinoyl)benzoate is a synthetic derivative of nicotinic acid and benzoic acid. This compound belongs to the class of nicotinoyl benzoates and has gained significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate typically involves the esterification of 3-(6-methoxynicotinoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methoxynicotinoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

Methyl 3-(6-methoxynicotinoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of Methyl 3-(6-methoxynicotinoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl nicotinate
  • Methyl benzoate
  • Ethyl 3-(6-methoxynicotinoyl)benzoate

Uniqueness

Methyl 3-(6-methoxynicotinoyl)benzoate is unique due to its specific structure, which combines the properties of nicotinic acid and benzoic acid derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 3-(6-methoxypyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-13-7-6-12(9-16-13)14(17)10-4-3-5-11(8-10)15(18)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEJQCKWNUWZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642166
Record name Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-05-5
Record name Methyl 3-[(6-methoxy-3-pyridinyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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